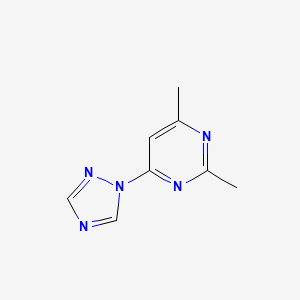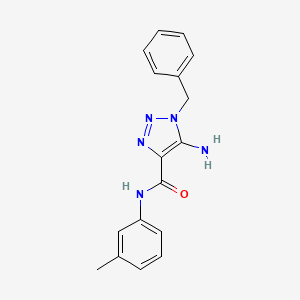![molecular formula C22H18ClN5O4 B2643847 3-(2-(4-chlorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896314-31-1](/img/structure/B2643847.png)
3-(2-(4-chlorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-chlorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H18ClN5O4 and its molecular weight is 451.87. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-chlorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-chlorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Biological Activity
Research has indicated that derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which structurally relate to the specified compound, show significant potential in the field of neuropharmacology. They have been found to bind to serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Compounds with a purine-2,4-dione nucleus generally demonstrate higher affinity values compared to their purine-2,4,8-trione counterparts. Particularly, substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system have been crucial for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Some of these compounds have shown potential as anxiolytic and antidepressant agents in preliminary pharmacological in vivo studies, indicating their relevance in mental health therapeutics (Zagórska et al., 2015).
Angiogenesis Inhibition
Another research avenue for structurally similar compounds involves their potential role in inhibiting angiogenesis, a critical process in tumor growth and metastasis. Specifically, certain imidazolylmethylene derivatives have shown promising antiangiogenic activity in vitro, comparable to that of known angiogenesis inhibitors (Braud et al., 2003).
Anticancer and Anti-inflammatory Potential
Derivatives structurally related to the given compound have also been investigated for their anticancer and anti-inflammatory properties. For example, certain compounds have shown in vitro anticancer activity against human breast adenocarcinoma cell lines and demonstrated good anti-inflammatory effects, highlighting their therapeutic potential in these domains (Uwabagira & Sarojini, 2019).
Molecular Synthesis and Characterization
Research has also focused on the synthesis and characterization of compounds structurally related to the given compound, exploring their physical and chemical properties, as well as their potential as intermediates for further chemical transformations and medicinal applications (Attia et al., 2013).
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4/c1-13-10-27-18-19(24-21(27)26(13)11-16-4-3-9-32-16)25(2)22(31)28(20(18)30)12-17(29)14-5-7-15(23)8-6-14/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFBPPXIAWNUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-chlorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B2643765.png)
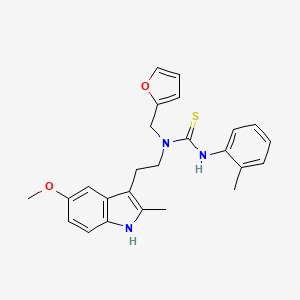
![2-Chloro-N-[(2,5-dimethylphenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2643768.png)
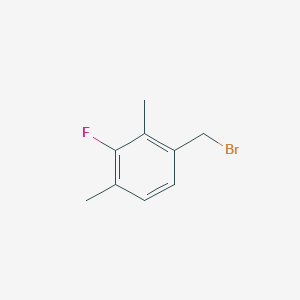
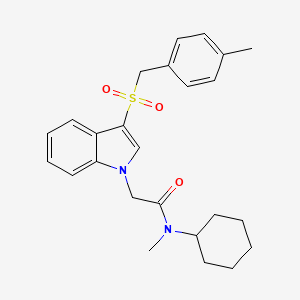

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2643776.png)
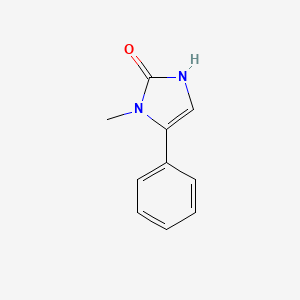
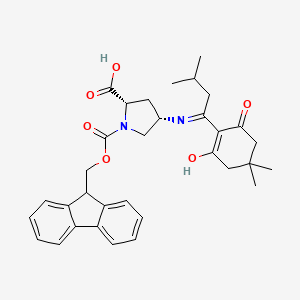
![(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2643779.png)
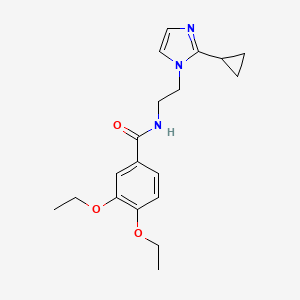
![(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid](/img/structure/B2643781.png)
